molecular formula C11H20N2O2 B2929134 Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate CAS No. 2402789-13-1

Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate

Cat. No.: B2929134
CAS No.: 2402789-13-1
M. Wt: 212.293
InChI Key: JYUWBWRGSMBQIS-DTWKUNHWSA-N
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Description

Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate is a synthetic organic compound featuring a complex cyclopentene ring system substituted with an aminomethyl group and a tert-butyl carbamate protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopentene Synthesis: : The initial step involves the synthesis of the cyclopentene ring. This can be achieved via a Diels-Alder reaction between a suitable diene and dienophile under controlled temperatures.

  • Aminomethyl Substitution: : Following ring formation, the cyclopentene derivative undergoes a substitution reaction where an aminomethyl group is introduced. This typically requires the presence of amine reagents and catalysts to facilitate the substitution.

  • Carbamate Protection: : The final step involves the protection of the amine group using tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate.

Industrial Production Methods

Industrial-scale production of this compound follows similar principles but often employs optimized catalysts, larger reaction vessels, and automated control systems to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles under appropriate conditions.

  • Reduction: : Reduction reactions can target the cyclopentene ring or the aminomethyl group, potentially yielding cyclopentane derivatives or primary amines, respectively.

  • Substitution: : The carbamate group can be involved in substitution reactions, where nucleophiles replace the tert-butyl group, facilitating the synthesis of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.

  • Substitution: : Reagents like alkyl halides in the presence of base for nucleophilic substitution.

Major Products

  • Oxidation: : Imines, nitriles

  • Reduction: : Cyclopentane derivatives, primary amines

  • Substitution: : Various carbamate derivatives

Scientific Research Applications

Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate finds use in numerous scientific domains:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules and polymers.

  • Biology: : Used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: : Potential precursor in the synthesis of pharmacologically active compounds, particularly in the development of novel therapeutics.

  • Industry: : Application in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules or by participating in chemical reactions:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids where the aminomethyl group facilitates binding or reaction.

  • Pathways Involved: : Inhibition or modulation of enzymatic pathways, interference with signal transduction mechanisms, or alteration of cellular metabolic processes.

Comparison with Similar Compounds

Compared to other cyclopentene derivatives, Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate stands out due to its unique combination of substituents and protecting groups:

  • Unique Features: : The presence of both a rigid cyclopentene ring and an easily removable tert-butyl carbamate group enhances its versatility in synthetic applications.

  • Similar Compounds

    • Cyclopentene derivatives with different substituents.

    • N-(tert-butoxycarbonyl)-protected amines.

    • Compounds like tert-butyl N-[(1R,4S)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate where the stereochemistry is different.

Overall, this compound’s unique structural and functional properties make it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h4-5,8-9H,6-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUWBWRGSMBQIS-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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